molecular formula C12H16BrN B1278046 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 197379-70-7

6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1278046
CAS No.: 197379-70-7
M. Wt: 254.17 g/mol
InChI Key: BOOIABRLBHYNSK-UHFFFAOYSA-N
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Description

6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C12H16BrN. It is a derivative of tetrahydroquinoline, characterized by the presence of a bromine atom at the 6th position and three methyl groups at the 1st and 4th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 6th position . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the bromination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the methyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-1,4,4-trimethyl-2,3-dihydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c1-12(2)6-7-14(3)11-5-4-9(13)8-10(11)12/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOIABRLBHYNSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C2=C1C=C(C=C2)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443810
Record name 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197379-70-7
Record name 6-Bromo-1,4,4-trimethyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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